molecular formula C23H17N3O4S B2904202 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate CAS No. 851126-22-2

3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate

Cat. No. B2904202
CAS RN: 851126-22-2
M. Wt: 431.47
InChI Key: SUKSGPQXZZZBHT-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate” is a complex organic molecule. It contains a pyrazole ring, which is a common structure in many pharmaceutical compounds . The phenylthio and nitrobenzoate groups suggest that this compound may have interesting reactivity.

Scientific Research Applications

Molecular Structure and Synthetic Pathways

  • Hydrogen-Bonded Molecular Structures: Research by Portilla et al. (2007) explored hydrogen-bonded molecular structures in related compounds, showcasing the complex interactions that can arise in molecules closely related to 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate. These studies provide insight into how such compounds can form sheets or chains through hydrogen bonding, which could be relevant for understanding the crystalline properties of similar compounds (Portilla et al., 2007).

Chemical Reactions and Transformations

  • Synthesis and Antimicrobial Properties: A study on derivatives of 2H-pyran-3(6H)-ones, which share structural features with the target compound, demonstrated potential antimicrobial properties. This research outlined synthetic routes and highlighted the bioactivity against gram-positive bacteria, providing a basis for investigating the biological applications of similar compounds (Georgiadis et al., 1992).

Catalysis and Material Science

  • Catalysis of Selective Reactions: Research on complexes involving similar pyrazolone derivatives has shown their efficacy as catalysts in selective nitrile-primary amide interconversion and Sonogashira coupling. This highlights the potential of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate in catalytic applications, possibly enhancing reaction efficiencies and selectivities in organic synthesis (Dubey et al., 2017).

Optical and Electronic Properties

  • Photo-switch and Logic Gates: Compounds with pyrazolone units have been utilized to develop photo-switchable materials and logic gates, indicating the potential of similar molecules in electronic and photonic applications. These derivatives demonstrate reversible photochromic properties and can perform complex logic operations, suggesting applications in molecular electronics and information processing (Xie et al., 2009).

Future Directions

The study of pyrazole derivatives is a vibrant field of research, with potential applications in pharmaceuticals and materials science . This particular compound, with its combination of functional groups, could be of interest for future investigations.

properties

IUPAC Name

(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-16-21(31-18-12-6-3-7-13-18)22(25(24-16)17-10-4-2-5-11-17)30-23(27)19-14-8-9-15-20(19)26(28)29/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKSGPQXZZZBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-nitrobenzoate

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